1-(2,6-Difluorophenyl)-4-methylpentan-1-amine hydrochloride
Overview
Description
1-(2,6-Difluorophenyl)-4-methylpentan-1-amine hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenylamines. This compound is characterized by the presence of a difluorophenyl group attached to a methylpentan-1-amine backbone. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Difluorophenyl)-4-methylpentan-1-amine hydrochloride typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2,6-difluorobenzene with a suitable alkylating agent to form the intermediate compound.
Amination: The intermediate is then subjected to amination using a suitable amine source under controlled conditions to form the desired amine compound.
Hydrochloride Formation: The final step involves the conversion of the amine compound to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Difluorophenyl)-4-methylpentan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where the difluorophenyl group can be replaced with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluorophenyl ketones, while reduction may produce difluorophenyl alcohols.
Scientific Research Applications
1-(2,6-Difluorophenyl)-4-methylpentan-1-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,6-Difluorophenyl)-4-methylpentan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2,6-Difluorophenyl)-4-methylpentan-1-amine: The base form of the hydrochloride salt.
2,6-Difluorobenzylamine: A related compound with a similar difluorophenyl group.
4-Methylpentan-1-amine: A compound with a similar amine backbone but without the difluorophenyl group.
Uniqueness
1-(2,6-Difluorophenyl)-4-methylpentan-1-amine hydrochloride is unique due to the presence of both the difluorophenyl group and the methylpentan-1-amine backbone. This combination imparts specific chemical properties and reactivity, making it valuable for various scientific research applications.
Properties
IUPAC Name |
1-(2,6-difluorophenyl)-4-methylpentan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2N.ClH/c1-8(2)6-7-11(15)12-9(13)4-3-5-10(12)14;/h3-5,8,11H,6-7,15H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBDNSZQZQHTJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C1=C(C=CC=C1F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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